
9-Acetyl Apoquinidine Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to acridine derivatives often involves complex reactions including photocatalytic oxygenation, acetylation, and reactions with active methylene compounds. For example, the photocatalytic oxygenation of anthracenes with dioxygen via selective radical coupling using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst results in oxygenation products such as dimethylepidioxyanthracene (Kotani, Ohkubo, & Fukuzumi, 2004). Additionally, the synthesis of 9-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside showcases the acetylation process and serves as a model in oxidation studies (Haverkamp, Schauer, Wember, Kamerling, & Vliegenthart, 1975).
Molecular Structure Analysis
The molecular structure of acridine derivatives is often elucidated using mass spectrometry, and both 1H and 13C NMR spectroscopy, providing insights into their complex frameworks and functional groups, indicative of the detailed structure that 9-Acetyl Apoquinidine Methyl Ether might possess.
Chemical Reactions and Properties
Acridine derivatives undergo various chemical reactions, including oxygenation, acetylation, and reactions with active methylene compounds. These reactions showcase the reactivity and functional group transformations that characterize these compounds' chemical behavior.
Physical Properties Analysis
The physical properties of acridine derivatives, such as solubility and melting points, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis of 9-anthraldehyde acetal of poly(vinyl alcohol) explores the solubility and interaction with organic solvents, which can be relevant for analyzing this compound's physical properties (Oshiro, Shirota, & Mikawa, 1973).
Applications De Recherche Scientifique
Biological Activity of Anthraquinones and Triterpenoids
A study focused on the biological activity of anthraquinones and triterpenoids isolated from the roots and stems of Prismatomeris fragrans. These compounds were evaluated for their antiplasmodial, antituberculosis, antifungal, and anticancer properties. The research highlights the potential of these compounds in developing treatments for various diseases, suggesting a possible area of interest for further exploration with 9-Acetyl Apoquinidine Methyl Ether related compounds (Kanokmedhakul, Kanokmedhakul, & Phatchana, 2005).
Carbonylation Catalyzed by Acidic Zeolites
Research on dimethyl ether (DME) carbonylation catalyzed by acidic zeolites identified methyl and acetyl groups as surface intermediates in the synthesis of methyl acetate from DME-CO mixtures. This study provides insights into the mechanisms of carbonylation reactions, which could be relevant for understanding the chemical behavior of related acetyl compounds in catalytic processes (Cheung et al., 2007).
Fries Rearrangement of Hydroquinone Diesters
Another study explored the Fries rearrangement of hydroquinone diesters in boron trifluoride complexes, yielding acetylhydroquinone derivatives. This research might provide a foundation for synthetic applications involving acetyl groups, which could be extrapolated to the study of this compound (Boyer et al., 2000).
Propriétés
IUPAC Name |
[(S)-[(2R,4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16-,21+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUZUZKZOWNTJI-JJJURRGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

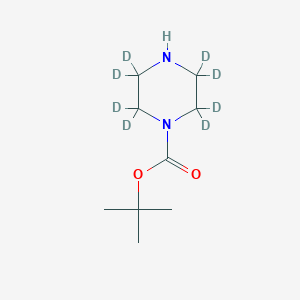


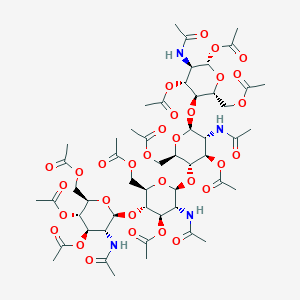
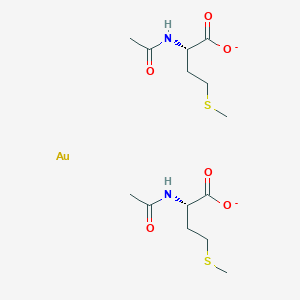

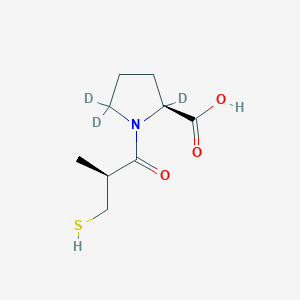
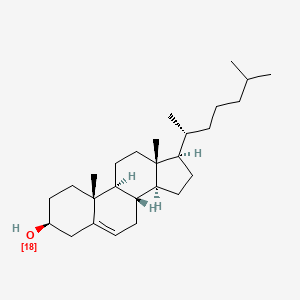



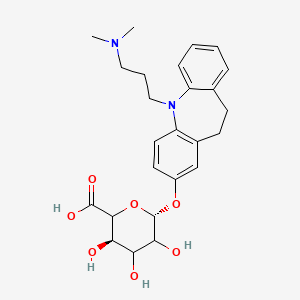
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
